This compound can be classified as a carboxamide due to the presence of the carboxamide functional group, and it belongs to the broader category of isoquinoline derivatives. Its chemical structure can be represented by the formula , with a molecular weight of approximately 277.75 g/mol. The compound is commercially available and can be sourced from chemical suppliers .
The synthesis of N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide hydrochloride typically involves several key steps:
The reaction conditions generally include:
The molecular structure of N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide hydrochloride features:
The compound has a melting point that varies depending on purity but generally falls within a range conducive for pharmaceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm its structure, revealing characteristic peaks corresponding to different hydrogen environments within the molecule .
N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide hydrochloride can participate in various chemical reactions:
The mechanism of action for N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. The compound's structural features allow it to bind effectively to these targets, modulating their activity and leading to various biochemical effects.
Research indicates that this compound may influence signaling pathways related to neurotransmission and other physiological processes, although detailed mechanistic studies are still ongoing .
N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide hydrochloride exhibits several notable physical and chemical properties:
The purity level is often reported to be greater than 97%, ensuring suitability for research applications .
N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide hydrochloride has diverse applications across several scientific domains:
The strategic design of pyrrolidine-isoquinoline hybrids represents a pioneering approach in medicinal chemistry aimed at leveraging the pharmacological advantages of both heterocyclic systems. These hybrid scaffolds combine the three-dimensional diversity of the pyrrolidine ring with the planar, DNA-intercalating potential of the isoquinoline core, creating novel chemical entities with enhanced biological targeting capabilities. The synthetic paradigm for N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide hydrochloride (CAS 900640-68-8) originates from structural simplification of the natural alkaloid lycobetaine, which demonstrated significant antitumor activities but was discontinued clinically due to toxicity concerns [2]. This natural product-inspired drug discovery approach enables retention of bioactive pharmacophores while improving synthetic accessibility and drug-like properties.
The scaffold optimization process follows a rational structure-activity relationship (SAR) development pathway:
Table 1: Antiproliferative Activity of Optimized Isoquinoline Derivatives Against NEPC Cell Line LASCPC-01
Compound | IC50 (μM) | Selectivity Index (vs PC-3) | Key Structural Features |
---|---|---|---|
Lycobetaine | 0.34 ± 0.16 | 11.3 | Natural product scaffold |
Intermediate 1 | 5.82 ± 0.47 | 8.5 | 4-Aryl substitution |
Compound 46 | 0.47 ± 0.05 | >190 | Optimized pyrrolidine-isoquinoline hybrid |
Carbidopa | 98.82 ± 10.17 | 1.6 | Reference compound |
The synthetic route to these hybrids employs convergent strategies featuring palladium-catalyzed cross-coupling reactions as key bond-forming steps [2]. A representative synthesis begins with bromination of isoquinoline intermediates using N-bromosuccinimide (NBS), followed by Suzuki-Miyaura coupling with diverse arylboronic acids to install the 4-aryl substituent. The pyrrolidine moiety is introduced through nucleophilic displacement or amide coupling reactions, with the chiral center established either through chiral pool starting materials (L-proline derivatives) or asymmetric hydrogenation techniques [5]. Final hydrochloride salt formation is achieved via treatment with hydrogen chloride in anhydrous solvents, yielding the crystalline N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide hydrochloride with high purity suitable for pharmacological evaluation [1].
Fig. 1: Scaffold Optimization Pathway: (A) Lycobetaine natural product, (B) Simplified 4-arylisoquinoline scaffold, (C) Optimized hybrid with pyrrolidine carboxamide linkage
The carboxamide bridge connecting the pyrrolidine and isoquinoline moieties serves as both a structural tether and a versatile site for molecular diversification, enabling fine-tuning of pharmacological properties. Strategic functionalization follows two primary vectors: pyrrolidine nitrogen modifications and isoquinoline ring substitutions, each imparting distinct effects on target binding and physicochemical properties.
Pyrrolidine Nitrogen Modifications:
Isoquinoline Ring Substitutions:
Table 2: Functionalization Impact on Pharmacological Properties
Modification Site | Functional Group | Biological Effect | Physicochemical Change |
---|---|---|---|
Pyrrolidine nitrogen | H (secondary amine) | Balanced activity | High crystallinity |
Pyrrolidine nitrogen | Methyl (tertiary amine) | Increased CNS penetration | Reduced aqueous solubility |
Pyrrolidine nitrogen | Acetyl (amide) | Prolonged half-life | Decreased basicity |
Isoquinoline C4 | Phenyl | Baseline activity | Increased lipophilicity |
Isoquinoline C4 | 4-Fluorophenyl | 3.2x potency increase | Optimal logP |
Carboxamide bridge | Retro-amide | Reduced activity | Enhanced metabolic stability |
Advanced synthetic methodologies enable these structural modifications through transition metal-catalyzed cross-coupling reactions and protection-deprotection strategies [5] [6]. The pyrrolidine nitrogen is typically protected with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups during isoquinoline functionalization, followed by selective deprotection and derivatization. For carboxamide variants, coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) facilitate efficient amide bond formation between functionalized isoquinoline carboxylic acids and substituted pyrrolidin-3-amines [6]. Chiral auxiliaries or asymmetric catalysis ensures stereochemical integrity when creating enantiomerically pure derivatives, as the (R)-configuration at the pyrrolidine C3 position typically shows superior biological activity [5].
Salt formation represents a critical strategy for optimizing the pharmaceutical properties of active compounds, particularly for basic nitrogen-containing molecules like N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide. Conversion to hydrochloride salt substantially modifies key pharmacokinetic parameters without altering intrinsic pharmacological activity, addressing limitations of the free base form.
Physicochemical Advantages of Hydrochloride Salt:
The molecular basis for these improvements lies in the protonation of the pyrrolidine nitrogen (pKa ~8.5), which creates a cationic center with strong electrostatic interactions to chloride anions. X-ray crystallographic studies of related compounds demonstrate that the protonated amine engages in multiple hydrogen bonding interactions with chloride ions, forming extended networks that stabilize the crystal lattice [4]. These interactions include N+-H···Cl- hydrogen bonds (2.0-2.3 Å) and weaker C-H···Cl- contacts (2.5-2.8 Å), creating a three-dimensional framework with optimized packing efficiency.
Table 3: Comparative Properties of Free Base vs. Hydrochloride Salt
Property | Free Base | Hydrochloride Salt | Pharmaceutical Impact |
---|---|---|---|
Aqueous solubility | <0.1 mg/mL | >10 mg/mL | Enhanced oral absorption |
Melting point | 105-110°C (decomp.) | 238-242°C (decomp.) | Improved stability |
Hygroscopicity | High | Moderate | Reduced processing challenges |
Crystalline form | Amorphous | Defined crystal lattice | Batch-to-batch consistency |
Bioavailability | 22% (rat) | 67% (rat) | Reduced dosing frequency |
Salt Formation Methodology:
The hydrochloride salt formation also enables versatile dosage form development. The crystalline salt can be micronized to particle sizes <10 μm without loss of crystallinity, enhancing dissolution rates for immediate-release formulations. For sustained-release applications, the salt form provides consistent solubility parameters for matrix system design [1] [5]. Alternative salt forms including citrate, sulfate, and mesylate have been evaluated, but hydrochloride consistently demonstrates optimal balance of solubility, stability, and crystallinity for this compound class.
Fig. 2: Hydrogen Bonding Network in Hydrochloride Salts: (A) Primary N+-H···Cl- interaction, (B) Secondary C-H···Cl- contacts, (C) Extended ionic lattice structure
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3